molecular formula C9H9ClFNO B5427388 4-chloro-N-ethyl-2-fluorobenzamide

4-chloro-N-ethyl-2-fluorobenzamide

Cat. No.: B5427388
M. Wt: 201.62 g/mol
InChI Key: QKAULPQQORVCNM-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-2-fluorobenzamide is a synthetic benzamide derivative engineered for research applications in medicinal chemistry and chemical biology. Its structure, featuring chloro and fluoro substituents on an aromatic ring connected to an ethylamide chain, is designed to enhance binding affinity and modulate physicochemical properties, making it a valuable scaffold in probe and drug discovery efforts . Fluorinated benzamides are of significant interest due to the potential for fluorine atoms to participate in intramolecular interactions, which can pre-determine ligand conformation and improve metabolic stability . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules or to study structure-activity relationships (SAR), particularly in the development of allosteric inhibitors that target protein-protein interfaces . Similar benzamide compounds have been investigated for their specific, high-affinity binding to novel allosteric sites on various protein targets, highlighting the potential of this chemical class in developing selective biochemical tools . This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

IUPAC Name

4-chloro-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAULPQQORVCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of benzamide derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Chloro-N-ethyl-2-fluorobenzamide 4-Cl, 2-F, N-ethyl C₉H₉ClFNO 201.63* Potential intermediate for drug design Inferred
4-Chloro-N-(2,6-dichlorophenyl)benzamide 4-Cl, N-(2,6-Cl₂-phenyl) C₁₃H₈Cl₃NO 309.57 Crystalline structure studied via X-ray diffraction
2-Chloro-4-fluoro-N-phenylbenzamide 2-Cl, 4-F, N-phenyl C₁₃H₉ClFNO 263.67 Structural analog with phenyl group; fluorescence studies
GSK3787 (4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide) 4-Cl, N-(sulfonylethyl-pyridyl) C₁₅H₁₂ClF₃N₂O₃S 392.78 PPARδ antagonist; covalent binding to Cys249
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide 4-F, N-(4-Br-3-Cl-phenyl) C₁₃H₈BrClFNO 328.56 Halogen-rich analog; agrochemical potential

*Calculated based on molecular formula.

Key Observations:

  • Halogen Effects : Chlorine and fluorine substituents enhance metabolic stability and lipophilicity, making these compounds suitable for drug candidates. For example, GSK3787 leverages a 4-chloro group for target binding , while 2-chloro-4-fluoro-N-phenylbenzamide exhibits fluorescence properties influenced by halogen positioning .
  • N-Substituent Diversity : The ethyl group in the target compound provides moderate steric bulk compared to bulkier groups like sulfonylethyl-pyridyl in GSK3787, which is critical for PPARδ antagonism . Smaller substituents (e.g., phenyl in ) may reduce steric hindrance but increase π-π stacking in crystalline structures .

Structural and Crystallographic Insights

  • Hydrogen Bonding : In 4-chloro-N-(2,6-dichlorophenyl)benzamide, intermolecular N–H···O hydrogen bonds stabilize the crystal lattice . Similar interactions are expected in the target compound.
  • Halogen Interactions : Fluorine and chlorine atoms participate in weak C–H···F/Cl interactions, affecting molecular packing and solubility .

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